6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the butyl, hydroxyphenyl, dimethyl, and phenyl groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, phenols, and organometallic reagents under conditions such as reflux, catalysis, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo[2,1-f]purine core can be reduced under specific conditions.
Substitution: The butyl and phenyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could produce a variety of alkylated or arylated derivatives.
Scientific Research Applications
6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the butyl group, which may affect its biological activity and chemical properties.
6-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the hydroxyphenyl group, potentially altering its reactivity and applications.
Uniqueness
6-butyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C25H25N5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
8-butyl-6-(2-hydroxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O3/c1-4-5-13-18-20(16-11-7-6-8-12-16)29(17-14-9-10-15-19(17)31)24-26-22-21(30(18)24)23(32)28(3)25(33)27(22)2/h6-12,14-15,31H,4-5,13H2,1-3H3 |
InChI Key |
BYHDSSABMDKTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
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